2-Fluorobenzotrichloride
Overview
Description
2-Fluorobenzotrichloride is a chemical compound with the molecular formula C7H4Cl3F . It is used for laboratory research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula FC6H4CCl3 . It has a molecular weight of 213.46 .
Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a boiling point of 75 °C at 5.3 mmHg , and a density of 1.453 g/mL at 25 °C . The refractive index (n20/D) is 1.543 .
Scientific Research Applications
Chemosensor for CO2 Detection
A novel application of related compounds to 2-Fluorobenzotrichloride is found in the development of chemosensors for detecting carbon dioxide (CO2). A sensor utilizing fluoride activation of a benzobisimidazolium salt was developed, which operates without an external base. This method, employing N-heterocyclic carbene intermediates reacting with CO2, highlights a novel approach in CO2 sensing technologies (Guo et al., 2012).
Environmental Microbiology
In environmental microbiology, research has shown that specific bacteria can utilize 2-fluorobenzoic acid (a compound related to this compound) as a carbon source. This demonstrates the potential of these bacteria for bioremediation purposes, particularly in environments contaminated with fluorinated compounds (Goldman, Milne, & Pignataro, 1967).
Metal-Organic Frameworks in Chemistry
This compound-related compounds like 2-fluorobenzoic acid have been used in synthesizing rare-earth metal-organic frameworks (MOFs). These structures, featuring fluoro bridging groups, are significant in the field of material science for their unique properties and potential applications in catalysis, gas storage, and more (Vizuet et al., 2021).
Anaerobic Degradation Studies
Anaerobic degradation of 2-fluorobenzoate by denitrifying bacteria has been observed, offering insights into the microbial degradation pathways of fluorinated compounds. This research is relevant for understanding the environmental fate of such compounds and their potential impact on ecosystems (Schennen, Braun, & Knackmuss, 1985).
Fluoride Ion Sensing and Removal
Significant research has been conducted on fluoride ion complexation and sensing, given its importance in environmental and health contexts. Studies involve the use of organoboron compounds and other innovative methods for detecting and removing fluoride ions from water sources, highlighting the relevance of fluorinated compounds in analytical chemistry and environmental science (Wade et al., 2010).
Mechanism of Action
Safety and Hazards
2-Fluorobenzotrichloride is classified as a skin irritant and can cause serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If it comes into contact with the skin, it should be washed off with plenty of water .
Future Directions
properties
IUPAC Name |
1-fluoro-2-(trichloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLVSNNSOWDQQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)(Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060075 | |
Record name | 2-Fluorobenzotrichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
488-98-2 | |
Record name | 1-Fluoro-2-(trichloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-2-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-fluoro-2-(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Fluorobenzotrichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-fluoro-α,α,α-trichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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